Butyl ethanesulfinate
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Overview
Description
Butyl ethanesulfinate is an organosulfur compound with the chemical formula C6H14O2S It is a member of the sulfinate esters, which are characterized by the presence of a sulfinyl functional group (RSO2R’)
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of butyl alcohol with ethanesulfinyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:
C4H9OH+CH3CH2SOCl→C4H9SO2CH2CH3+HCl
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the ethanesulfinyl chloride.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps to maintain optimal reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Butyl ethanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Butyl ethanesulfonate.
Reduction: Butyl ethanethiol.
Substitution: Various substituted sulfinates depending on the nucleophile used.
Scientific Research Applications
Butyl ethanesulfinate has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological sulfinate pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of butyl ethanesulfinate involves its interaction with nucleophiles and electrophiles. The sulfinyl group (RSO2) is highly reactive and can participate in various chemical reactions. In biological systems, it can interact with thiol groups in proteins, leading to the formation of sulfinic acid derivatives. This interaction can affect the activity of enzymes and other proteins, making it a useful tool in biochemical research.
Comparison with Similar Compounds
Butyl ethanesulfinate can be compared with other similar compounds such as:
Methyl ethanesulfinate: Similar in structure but with a methyl group instead of a butyl group.
Ethyl ethanesulfinate: Similar in structure but with an ethyl group instead of a butyl group.
Propyl ethanesulfinate: Similar in structure but with a propyl group instead of a butyl group.
Uniqueness
This compound is unique due to its specific reactivity and the size of the butyl group, which can influence its solubility and reactivity compared to its smaller counterparts. This makes it particularly useful in certain synthetic applications where the steric effects of the butyl group are advantageous.
Properties
CAS No. |
673-83-6 |
---|---|
Molecular Formula |
C6H14O2S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
butyl ethanesulfinate |
InChI |
InChI=1S/C6H14O2S/c1-3-5-6-8-9(7)4-2/h3-6H2,1-2H3 |
InChI Key |
KIVGGMYXTNLRQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOS(=O)CC |
Origin of Product |
United States |
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